molecular formula C16H21ClN2O2 B4838353 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4838353
M. Wt: 308.80 g/mol
InChI Key: FJDGJWQHLSUJOR-UHFFFAOYSA-N
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Description

1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound with potential applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butyl group, and a chlorinated phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides.

    Chlorination of the Phenyl Group: The phenyl group is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the chlorinated phenyl group with the pyrrolidine ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: is similar to other heterocyclic compounds with pyrrolidine rings and chlorinated phenyl groups.

    1-butyl-N-(3,5-difluoro-4-((6S,7S)-7-isobutyl-8-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-h]isoquinolin-6-yl)phenyl) azetidin-3-amine: is another compound with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

1-butyl-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-3-4-7-19-10-12(8-15(19)20)16(21)18-14-9-13(17)6-5-11(14)2/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDGJWQHLSUJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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